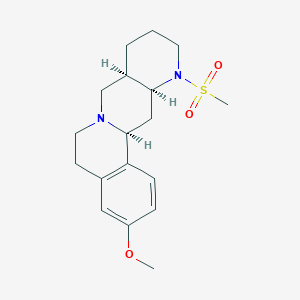
Delequamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of delequamine involves several steps, including the preparation of the mother liquor. For instance, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . Industrial production methods are not extensively documented, but the compound is available for research purposes in various quantities .
Chemical Reactions Analysis
Delequamine undergoes several types of chemical reactions, primarily involving its interaction with alpha-2 adrenergic receptors. Common reagents and conditions used in these reactions include selective alpha-2 receptor antagonists like yohimbine . The major products formed from these reactions are typically related to the modulation of norepinephrine release and nitric oxide synthesis .
Scientific Research Applications
Delequamine has been extensively studied for its potential applications in scientific research. It has shown promise in the following areas:
Mental Health: This compound has been used to study mental retardation and other cognitive disorders.
Sexual Dysfunction: Experimental studies have shown that this compound can increase sexual behavior scores in both male and female rats, making it a potential candidate for treating sexual dysfunction.
Cancer Research: This compound inhibits colorectal cancer cell viability, indicating its potential use in cancer research.
Mechanism of Action
Delequamine exerts its effects by selectively blocking alpha-2 adrenergic receptors. This blockade increases norepinephrine transmission by preventing its re-uptake at the synapse. Additionally, this compound modulates the norepinephrine-induced contractility in the smooth muscle of the penis, facilitating erection by enhancing nitric oxide release .
Comparison with Similar Compounds
Delequamine is often compared with other alpha-2 adrenergic receptor antagonists, such as yohimbine. While both compounds share similar mechanisms of action, this compound is more selective and potent . Other similar compounds include:
Yohimbine: An alpha-2 adrenoceptor antagonist used for enhancing sexual response.
Imiloxan: Another alpha-2 adrenergic receptor antagonist used in the treatment of major depressive disorder.
This compound’s unique selectivity and potency make it a valuable compound for research in various fields.
Properties
CAS No. |
119905-05-4 |
|---|---|
Molecular Formula |
C18H26N2O3S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine |
InChI |
InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m1/s1 |
InChI Key |
JKDBLHWERQWYKF-JLSDUUJJSA-N |
SMILES |
COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2 |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2 |
Key on ui other cas no. |
119905-05-4 |
Synonyms |
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer Delequamine delequamine hydrochloride DMMIN RS 15385 RS 15385-197 RS-15385 RS-15385-197 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


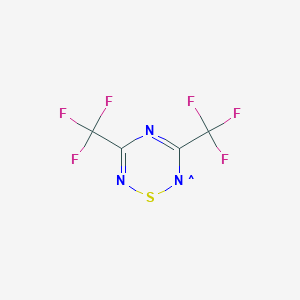
![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)
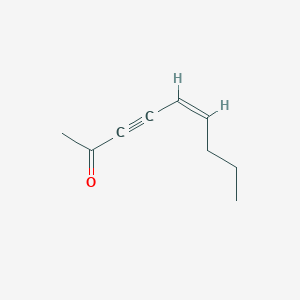
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B44337.png)
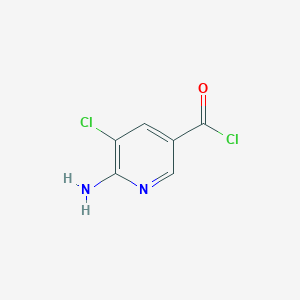
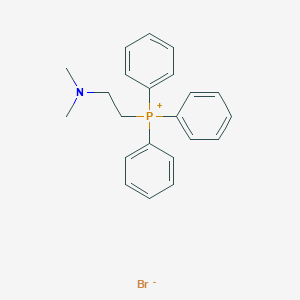
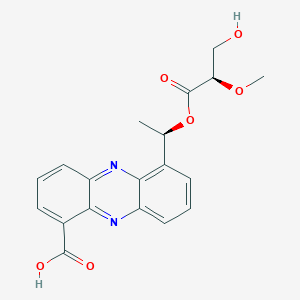
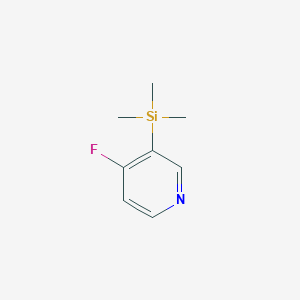
![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)
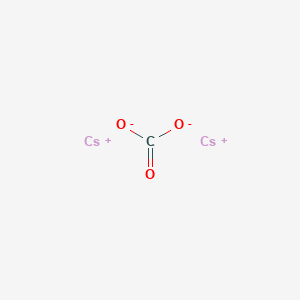

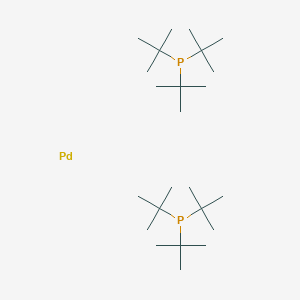
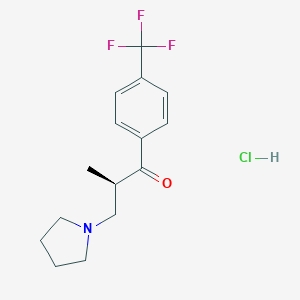
![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)
